2-Fluoro-1-isopropoxy-3-methyl-5-(trifluoromethyl)benzene 2-Fluoro-1-isopropoxy-3-methyl-5-(trifluoromethyl)benzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC18787946
InChI: InChI=1S/C11H12F4O/c1-6(2)16-9-5-8(11(13,14)15)4-7(3)10(9)12/h4-6H,1-3H3
SMILES:
Molecular Formula: C11H12F4O
Molecular Weight: 236.21 g/mol

2-Fluoro-1-isopropoxy-3-methyl-5-(trifluoromethyl)benzene

CAS No.:

Cat. No.: VC18787946

Molecular Formula: C11H12F4O

Molecular Weight: 236.21 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoro-1-isopropoxy-3-methyl-5-(trifluoromethyl)benzene -

Specification

Molecular Formula C11H12F4O
Molecular Weight 236.21 g/mol
IUPAC Name 2-fluoro-1-methyl-3-propan-2-yloxy-5-(trifluoromethyl)benzene
Standard InChI InChI=1S/C11H12F4O/c1-6(2)16-9-5-8(11(13,14)15)4-7(3)10(9)12/h4-6H,1-3H3
Standard InChI Key FVKORFIBGSNORG-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC(=C1F)OC(C)C)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzene ring with four distinct substituents:

  • Fluorine at the 2-position, contributing electronegativity and influencing electronic distribution.

  • Isopropoxy group at the 1-position, introducing steric hindrance and hydrophobicity.

  • Methyl group at the 3-position, adding steric bulk.

  • Trifluoromethyl group at the 5-position, enhancing electron-withdrawing effects.

The IUPAC name, 2-fluoro-1-methyl-3-propan-2-yloxy-5-(trifluoromethyl)benzene, reflects this substitution pattern. The canonical SMILES representation is CC1=CC(=CC(=C1F)OC(C)C)C(F)(F)F, and its InChIKey is FVKORFIBGSNORG-UHFFFAOYSA-N.

Spectral and Physical Data

  • Molecular Weight: 236.21 g/mol.

  • Boiling Point: Estimated at 180–190°C based on analogous fluorinated benzenes .

  • Solubility: Low polarity due to trifluoromethyl and isopropoxy groups; soluble in dichloromethane and THF.

PropertyValue
Molecular FormulaC₁₁H₁₂F₄O
Exact Mass236.083 g/mol
XLogP3-AA3.5
Hydrogen Bond Donors0
Hydrogen Bond Acceptors5
Rotatable Bond Count2

Table 1: Key physicochemical properties of 2-Fluoro-1-isopropoxy-3-methyl-5-(trifluoromethyl)benzene .

Synthesis and Optimization

Reaction Optimization

  • Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in alkoxylation steps.

  • Catalysts: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields in heterogeneous systems .

  • Temperature Control: Maintaining 80–100°C prevents side reactions during trifluoromethylation.

Chemical Reactivity and Functionalization

Electrophilic Substitution

The electron-withdrawing -CF₃ group deactivates the ring, directing electrophiles to the 4-position (para to fluorine). Example reactions include:

  • Nitration: HNO₃/H₂SO₄ at 0°C yields 4-nitro derivatives.

  • Sulfonation: Oleum at 120°C produces sulfonic acids .

Redox Reactions

  • Oxidation: KMnO₄ in acidic conditions oxidizes the methyl group to a carboxylic acid.

  • Reduction: LiAlH₄ reduces ester groups to alcohols, though the -CF₃ moiety remains intact .

Applications in Scientific Research

Catalysis

The isopropoxy group acts as a Lewis base, coordinating to metals in catalytic cycles. For instance, it facilitates Pd-catalyzed C–H activation in cross-couplings.

Pharmaceutical Intermediates

  • Anticancer Agents: Serves as a precursor in kinase inhibitor synthesis (e.g., EGFR inhibitors) .

  • Antiviral Compounds: Modified to introduce pyridine moieties for HCV protease inhibition.

Materials Science

  • Liquid Crystals: The -CF₃ group enhances anisotropic properties in display technologies .

  • Polymer Additives: Improves thermal stability in fluoropolymers.

Comparative Analysis with Analogous Compounds

2-Fluoro-1-iodo-3-methyl-5-(trifluoromethyl)benzene

  • Key Difference: Iodo substituent instead of isopropoxy.

  • Reactivity: Iodine enables Ullmann couplings but reduces thermal stability.

  • Applications: Preferred in radioimaging due to iodine’s isotopic properties .

5-Fluoro-1-isopropoxy-3-(trifluoromethyl)benzene

  • Structure: Fluorine at 5-position; molecular weight = 222.18 g/mol .

  • Electronic Effects: Altered substituent orientation reduces steric hindrance .

ParameterTarget Compound5-Fluoro Isomer
Molecular Weight236.21 g/mol222.18 g/mol
Melting Point45–47°C38–40°C
LogP3.53.1

Table 2: Comparative properties of fluorinated benzene derivatives .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator